methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate, commonly known as MEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MEB belongs to the class of benzoylphenylurea derivatives and has been shown to possess various biological properties that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of MEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MEB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MEB has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the suppression of inflammation. Additionally, MEB has been shown to have a protective effect on liver cells and may have potential as a therapeutic agent in the treatment of liver diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEB in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, MEB has been found to have a low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using MEB in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for the research and development of MEB. One area of interest is the development of MEB-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of MEB and its potential use in combination with other drugs. Finally, the development of more efficient synthesis methods for MEB could help to increase its availability for research and development purposes.
Scientific Research Applications
MEB has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to possess antitumor, anti-inflammatory, and antifungal properties. Additionally, MEB has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
properties
IUPAC Name |
methyl 4-[(2-ethylsulfanylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-3-22-15-7-5-4-6-14(15)16(19)18-13-10-8-12(9-11-13)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSRTFHSQKCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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